molecular formula C12H15ClO2 B3348696 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde CAS No. 183017-88-1

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde

Cat. No.: B3348696
CAS No.: 183017-88-1
M. Wt: 226.7 g/mol
InChI Key: XCBPLYMYMBRWTA-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a chloromethyl group, and a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde typically involves the chloromethylation of a precursor compound, followed by the introduction of the tert-butyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: 3-tert-Butyl-5-(carboxymethyl)-2-hydroxybenzaldehyde

    Reduction: 3-tert-Butyl-5-(hydroxymethyl)-2-hydroxybenzaldehyde

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxy and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one
  • 3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
  • 3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole

Uniqueness

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxybenzaldehyde moiety and a chloromethyl group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,7,15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPLYMYMBRWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578624
Record name 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183017-88-1
Record name 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-tert-butylsalicylaldehyde (7)(3.56 g, 20 mmol) and paraformaldehyde (1.20 g, 40 mmol) was stirred with concentrated HCl (15 mL) for 14 days, although with the first drops of concentrated HCl, the emulsion became red. The mixture was then treated with a saturated solution of Na2CO3 until neutralisation. The mixture was extracted with EtOAc (3×30 mL). Organic layers were dried over MgSO4 and the volatiles were evaporated under low pressure to give a beige solid which did not require further purification. Yield: 97%. Beige to red solid. 1H-NMR δH (CDCl3, 300 MHz): 1.43 (9H, s, 3×CH3), 4.59 (2H, s, CH2), 7.43, 7.52 (2H, 2d, J=2.1 Hz, 2×HAr), 9.87 (1H, s, CHO), 11.86 (1H, s, OH).
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
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Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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